![molecular formula C18H22N2O6 B2747780 Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate CAS No. 899734-38-4](/img/structure/B2747780.png)

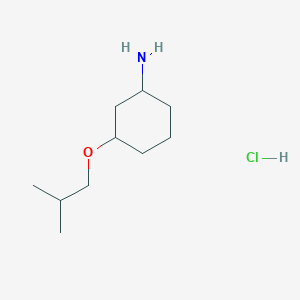

Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

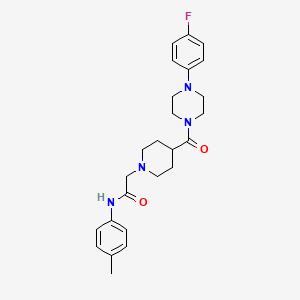

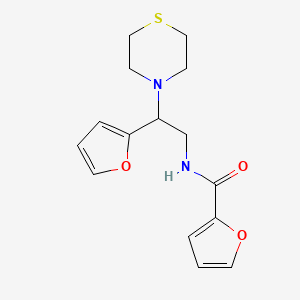

“Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a spirocyclic structure (dioxaspiro[4.4]nonane), which is a type of cyclic compound that has two rings sharing one atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and multiple functional groups. The dioxaspiro[4.4]nonane structure involves a nine-membered ring with two oxygen atoms and a spiro junction to another ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications

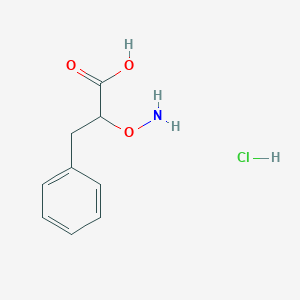

Biolubricant Development

The compound has been synthesized from oleic acid and has shown potential as a biolubricant . Biolubricants are important for reducing environmental impact and dependence on fossil fuels. They are used in various industries, including automotive, marine, and manufacturing, to provide lubrication that is biodegradable and less toxic.

Synthesis of Novel Spiro Compounds

The sonochemical method has been employed to synthesize novel spiro compounds derived from methyl 9,10-dihydroxyoctadecanoate (MDHO), which is related to the compound . These novel compounds have potential applications in the development of new materials with unique properties like flexibility, durability, and resistance to extreme temperatures.

Potential in Polymer Catalysis

Spiro compounds, such as the one you’re interested in, have been used as catalysts in the manufacture of polymers . Catalysts are crucial in polymerization reactions to control the molecular weight and structure of the polymers, which in turn affects their mechanical and chemical properties.

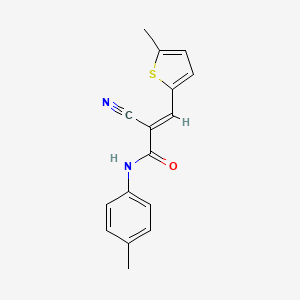

Medical Research: Antifungal Applications

Related compounds have shown selective fungistatic activity against fungi like Aspergillus fumigatus and Candida albicans . This suggests that Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate could be researched for potential antifungal medications or treatments.

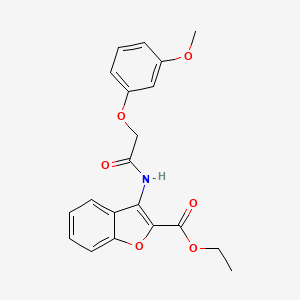

Synthesis of Aminocarbonylation Products

The compound has been used in palladium-catalyzed aminocarbonylation reactions to produce acrylamides . Aminocarbonylation is a valuable reaction in organic synthesis for introducing amide functionalities, which are key in pharmaceuticals and agrochemicals.

Development of Attractants for Pest Control

Spiroketal structures, similar to the one in the compound, have been used as attractants for bark beetles . This application is significant in pest control strategies, particularly in forestry and agriculture, to manage pest populations and prevent damage to crops and trees.

Combustion Acceleration in Rocketry

Some spiro compounds have been utilized to accelerate the combustion process in solid rocket fuels . This application is critical in the aerospace industry, where efficient and controlled combustion can lead to more effective propulsion systems.

Research in Stereochemistry

The stereochemical complexity of spiro compounds makes them interesting subjects for research in stereochemistry . Understanding the stereochemistry of such compounds can lead to insights into reaction mechanisms and the development of new synthetic methodologies.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-(1,4-dioxaspiro[4.4]nonan-3-ylmethylamino)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-25-18(26-14)8-2-3-9-18/h4-7,14H,2-3,8-11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTWBSXAXPQFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)

![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)